molecular formula C18H15ClN2OS B11372903 N-[(4-chlorophenyl)methyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

N-[(4-chlorophenyl)methyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

Cat. No.: B11372903
M. Wt: 342.8 g/mol
InChI Key: QKRIXKIWHKCKNO-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a thiazole derivative with the molecular formula C₁₈H₁₆ClN₂OS and a molecular weight of 342.87 g/mol. Its structure comprises a thiazole core linked to a 4-chlorobenzyl group and a phenyl-substituted acetamide moiety . Synthesis typically involves multi-step reactions under controlled conditions (e.g., inert atmospheres) to ensure purity and yield .

Properties

Molecular Formula

C18H15ClN2OS

Molecular Weight

342.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C18H15ClN2OS/c19-15-8-6-13(7-9-15)11-20-17(22)10-16-12-23-18(21-16)14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,20,22)

InChI Key

QKRIXKIWHKCKNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide typically involves the reaction of 4-chlorobenzyl chloride with 2-phenyl-1,3-thiazole-4-carboxylic acid in the presence of a base, such as triethylamine, to form the desired acetamide derivative . The reaction is usually carried out in an organic solvent, such as dichloromethane, under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including N-[(4-chlorophenyl)methyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide. For instance:

  • Cytotoxicity Against Cancer Cell Lines : Research indicates that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that related compounds showed IC50 values ranging from 2.01 µM to >1000 µM against human cancer lines such as A549 (lung adenocarcinoma) and U251 (glioblastoma) . This suggests that modifications in the thiazole structure can lead to enhanced anticancer activity.
  • Mechanism of Action : The mechanism by which thiazole compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. The presence of electronegative groups, such as chlorine, has been shown to enhance these effects .

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties:

  • Anti-Tubercular Activity : Certain thiazole compounds have demonstrated significant activity against Mycobacterium tuberculosis. For example, a derivative with a similar structure exhibited an MIC (Minimum Inhibitory Concentration) of 0.09 µg/mL against tuberculosis strains .
  • Broad-Spectrum Antimicrobial Effects : Studies have indicated that modifications to the thiazole ring can result in compounds with broad-spectrum antimicrobial activity, making them candidates for further development as antibiotics .

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of specific substituents on the thiazole ring and adjacent aromatic systems in enhancing biological activity:

  • Electronegative Substituents : The incorporation of electronegative groups like chlorine or fluorine on the phenyl ring has been correlated with increased potency against cancer cells .
  • Linker Variations : Variations in the linker between the thiazole and phenyl groups can significantly affect the compound's pharmacological profile. For instance, different alkyl or aryl substitutions can modulate lipophilicity and bioavailability .

Study 1: Anticancer Activity Evaluation

A recent study evaluated several thiazole derivatives for their anticancer properties using MTT assays across different human cancer cell lines. The results indicated that compounds structurally similar to this compound exhibited promising cytotoxicity with IC50 values significantly lower than standard chemotherapy agents like cisplatin .

Study 2: Anti-Tubercular Efficacy

Another research effort focused on synthesizing thiazole derivatives aimed at combating tuberculosis. The study reported that specific structural modifications led to enhanced efficacy against Mycobacterium tuberculosis, suggesting a viable pathway for developing new anti-tubercular agents .

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole derivatives are pharmacologically significant due to their structural diversity and bioactivity. Below is a detailed comparison of N-[(4-chlorophenyl)methyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide with structurally related compounds:

Key Insights from Comparisons :

Role of the Thiazole Ring :
The thiazole moiety is critical for bioactivity. Its absence (e.g., in 4-Chloro-N-(phenethyl)acetamide) results in reduced target specificity . Modifications like ethynyl substitution (1-Methyl-2-(4-chlorophenyl)-6-(phenylethynyl)thiazole) can enhance potency but may compromise pharmacokinetics .

Substituent Effects :

  • Halogenated Phenyl Groups : Chlorine or bromine at the phenyl ring improves lipophilicity and binding affinity. However, bromine analogs (e.g., N-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide) may exhibit higher toxicity .
  • Linker Modifications : Ethyl or methylene spacers (e.g., N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenyl)acetamide) enhance solubility and cellular uptake .

Biological Activity Trends :

  • Thiazole-thiadiazole hybrids (e.g., 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide) show superior metabolic stability due to dual heterocyclic cores .
  • Urea or carbamate derivatives (e.g., N-(4-chlorophenyl)-N'-(phenylethyl)urea) exhibit altered binding modes compared to acetamides .

Research Tools and Methodologies

Studies on these compounds often employ:

  • Molecular Docking : Tools like AutoDock4 analyze binding interactions with target proteins (e.g., kinases, bacterial enzymes) .

Biological Activity

N-[(4-chlorophenyl)methyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This compound's structure, featuring a thiazole ring and a chlorophenyl moiety, suggests various mechanisms of action that can be exploited in therapeutic contexts.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H16ClN2S\text{C}_{17}\text{H}_{16}\text{ClN}_{2}\text{S}

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising results against various bacterial strains.

Compound MIC (mg/mL) MBC (mg/mL) Target Bacteria
This compound0.170.23E. coli, B. cereus
Compound 90.230.47E. cloacae
Compound 30.220.25Staphylococcus aureus

These findings indicate that the compound exhibits effective bactericidal activity comparable to established antibiotics like norfloxacin .

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. The structure–activity relationship (SAR) studies suggest that modifications at specific positions on the thiazole and phenyl rings can significantly enhance cytotoxicity against cancer cell lines.

Case Study:
In a study evaluating the cytotoxic effects of various thiazole derivatives, this compound was found to have an IC50 value of approximately 1.61 µg/mL against the A431 cell line, indicating potent antitumor activity . The presence of electron-donating groups on the phenyl ring was noted to increase activity.

Structure–Activity Relationship (SAR)

The biological activity of thiazole derivatives is closely related to their structural features:

  • Chlorine Substitution: The presence of a chlorine atom on the phenyl ring enhances lipophilicity and may improve membrane penetration.
  • Thiazole Ring: Essential for biological activity; modifications here can either enhance or diminish effectiveness.
  • Phenyl Group: The substitution pattern on the phenyl ring significantly affects both antimicrobial and anticancer activities.

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